molecular formula C17H18N4OS2 B11562377 1-Amino-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-Amino-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No.: B11562377
M. Wt: 358.5 g/mol
InChI Key: UPEDCRZGUGWZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-AMINO-5-METHYL-N-(4-METHYL-1,3-THIAZOL-2-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE is a complex organic compound that features a unique combination of thiazole and isoquinoline rings

Preparation Methods

The synthesis of 1-AMINO-5-METHYL-N-(4-METHYL-1,3-THIAZOL-2-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE involves multiple steps, typically starting with the formation of the thiazole ring. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, leading to the formation of an intermediate ester compound . This intermediate can then undergo further reactions to form the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-AMINO-5-METHYL-N-(4-METHYL-1,3-THIAZOL-2-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-AMINO-5-METHYL-N-(4-METHYL-1,3-THIAZOL-2-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds include other thiazole and isoquinoline derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Compared to these compounds, 1-AMINO-5-METHYL-N-(4-METHYL-1,3-THIAZOL-2-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLINE-2-CARBOXAMIDE is unique due to its specific combination of thiazole and isoquinoline rings, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C17H18N4OS2

Molecular Weight

358.5 g/mol

IUPAC Name

1-amino-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C17H18N4OS2/c1-8-7-23-17(19-8)21-15(22)14-13(18)12-11-6-4-3-5-10(11)9(2)20-16(12)24-14/h7H,3-6,18H2,1-2H3,(H,19,21,22)

InChI Key

UPEDCRZGUGWZLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C3=C4CCCCC4=C(N=C3S2)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.